molecular formula C10H12N2O3 B1296979 3-[(Ethylamino)carbonyl]aminobenzoic acid CAS No. 23754-39-4

3-[(Ethylamino)carbonyl]aminobenzoic acid

Cat. No. B1296979
CAS RN: 23754-39-4
M. Wt: 208.21 g/mol
InChI Key: SBLVYUXXTSKRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Ethylamino)carbonyl]aminobenzoic acid, also known as ethylcarbonylaminobenzoic acid or Procainamide, is a synthetic compound that belongs to the class of amide local anesthetics. It is commonly used as a treatment for ventricular and supraventricular arrhythmias, atrial fibrillation, or flutter. The compound has a molecular weight of 208.22 g/mol .


Molecular Structure Analysis

The InChI code for 3-[(Ethylamino)carbonyl]aminobenzoic acid is 1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) . This indicates the presence of an ethylamino group, a carbonyl group, and an aminobenzoic acid group in the molecule.

Scientific Research Applications

1. Anesthetic Applications and Toxicity

Benzocaine, chemically known as ethyl aminobenzoate, is prominently used as a local anesthetic for achieving topical anesthesia of skin and mucous membranes prior to various endoscopic procedures. Research indicates that benzocaine usage can lead to methemoglobinemia, a condition impairing the normal oxygen delivery by hemoglobin. This condition has been observed in various patient populations and even in healthy research participants, expanding the understanding of benzocaine-associated methemoglobinemia across different groups. Furthermore, studies emphasize that individuals exposed to benzocaine should be specifically informed about the risk of benzocaine-induced methemoglobinemia, especially when doses may exceed the manufacturer-recommended levels (Kuschner et al., 2000).

2. Environmental Persistence and Toxicity of Parabens

Parabens, including ethylparaben, are derivatives of para-hydroxybenzoic acid, commonly used as preservatives in various consumer products. They have been identified as potential weak endocrine disrupter chemicals. Despite treatments eliminating them from wastewater, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is primarily due to the continuous introduction into the environment through the consumption of paraben-based products. The presence of chlorinated parabens, more stable and persistent than their parent compounds, has been detected in different environmental matrices, raising concerns about their potential toxicity and the necessity for further studies to understand their impacts (Haman et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(ethylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLVYUXXTSKRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342974
Record name 3-[(ethylamino)carbonyl]aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethylamino)carbonyl]aminobenzoic acid

CAS RN

23754-39-4
Record name 3-[(ethylamino)carbonyl]aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.